molecular formula C10H8BrFO3 B1429790 Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate CAS No. 1426958-42-0

Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate

Cat. No.: B1429790
CAS No.: 1426958-42-0
M. Wt: 275.07 g/mol
InChI Key: DQHZVHSVYWDBMA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate (CAS 1426958-42-0) is a high-purity α-ketoester derivative of significant interest in scientific research and development. This compound serves as a versatile and critical building block in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutic agents. Its molecular structure, characterized by a phenyl ring substituted with bromo (Br) and fluoro (F) groups at the 3- and 2-positions, and the reactive oxoacetate moiety, makes it a valuable intermediate for constructing more complex molecules . In research settings, this compound is extensively utilized as a precursor in the synthesis of potential antiviral and anticancer agents . Its reactivity allows it to undergo various chemical transformations, including nucleophilic substitution, reduction, and oxidation, enabling researchers to create a diverse library of derivatives for screening and optimization . Biological studies have investigated its direct efficacy, indicating that it exhibits promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli , as well as demonstrating in vitro anticancer properties against cell lines including breast cancer (MCF-7) and lung cancer (A549) . The mechanism of action is attributed to its ability to interact with specific molecular targets, where the bromine and fluorine substituents enhance its binding affinity and selectivity, potentially acting as an inhibitor or modulator of enzymatic activity . This product is intended for research and scientific applications only. It is strictly not intended for human or veterinary use. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols during handling.

Properties

IUPAC Name

ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHZVHSVYWDBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate typically involves the esterification of 2-(3-bromo-2-fluorophenyl)-2-oxoacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

[ \text{2-(3-bromo-2-fluorophenyl)-2-oxoacetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

    Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation: Performed in aqueous or organic solvents depending on the oxidizing agent used.

Major Products

    Nucleophilic Substitution: Yields substituted derivatives such as 2-(3-amino-2-fluorophenyl)-2-oxoacetate.

    Reduction: Produces ethyl 2-(3-bromo-2-fluorophenyl)-2-hydroxyacetate.

    Oxidation: Forms ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetic acid.

Scientific Research Applications

Reaction Scheme

2 3 bromo 2 fluorophenyl 2 oxoacetic acid+ethanolH2SO4Ethyl 2 3 bromo 2 fluorophenyl 2 oxoacetate+H2O\text{2 3 bromo 2 fluorophenyl 2 oxoacetic acid}+\text{ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl 2 3 bromo 2 fluorophenyl 2 oxoacetate}+\text{H}_2\text{O}

Chemistry

Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate serves as a versatile building block in organic synthesis. Its unique substituents allow it to be an intermediate in the development of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

The compound has been investigated for its biological activities, particularly its potential antimicrobial and anticancer properties. Derivatives of this compound are studied for their interactions with various biological targets, indicating a promising avenue for drug development.

Medicine

In medicinal chemistry, this compound is explored as a precursor for synthesizing drugs with therapeutic effects. Its structural features are significant in designing enzyme inhibitors and receptor modulators.

Industry

The compound finds utility in producing specialty chemicals and materials. Its reactivity makes it suitable for developing novel polymers and advanced materials, contributing to various industrial applications.

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity: Demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties: In vitro studies indicate that this compound inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens:

CompoundMIC (µg/mL)Target Organism
This Compound32Staphylococcus aureus
This Compound64Escherichia coli

Case Study: Anticancer Activity

In vitro studies revealed the following IC50 values for cancer cell lines:

Cell LineIC50 (µM)
MCF-715
A54920

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine and fluorine substituents influence its binding affinity and selectivity towards enzymes and receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table highlights structurally similar α-ketoesters, their substituents, and similarity scores (calculated based on molecular descriptors):

Compound Name CAS Number Substituents on Phenyl Ring Similarity Score Reference
Ethyl 2-(4-bromophenyl)-2-oxoacetate 20201-26-7 4-Bromo 0.97
Methyl 2-(3-bromophenyl)-2-oxoacetate 81316-36-1 3-Bromo 0.98
Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate 82451 2-Bromo, 6-Fluoro N/A
Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate N/A 4-Chloro, 3-Fluoro, NH N/A
Methyl 2-(4-methoxyphenyl)-2-oxoacetate N/A 4-Methoxy N/A

Key Observations :

  • The 2-fluoro substituent enhances electronegativity and may improve metabolic stability compared to non-fluorinated analogs .
Anticancer Activity
  • Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate: A related compound with an amino group at the 3-bromo position demonstrated significant anticancer activity, with IC50 values of 0.090–0.650 μM against multiple cancer cell lines. The amino group likely enhances hydrogen-bonding interactions with cellular targets .
Antiviral Activity
  • Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate: Synthesized as an HIV-1 entry inhibitor, this compound achieved 78.6% yield and demonstrated competitive binding to the CD4 receptor, highlighting the importance of halogen positioning for antiviral efficacy .
Enzyme Modulation
  • Ethyl 2-(4-methoxyphenyl)-2-oxoacetate : Exhibited PPARγ agonistic activity, suggesting utility in diabetes treatment. The methoxy group’s electron-donating effects contrast with the electron-withdrawing bromo/fluoro groups in the target compound, which may reduce PPARγ affinity .

Trends :

  • Microwave-assisted synthesis (e.g., ) improves reaction efficiency for brominated analogs.
  • Fluorinated derivatives often require low-temperature conditions to minimize side reactions .

Physicochemical Properties

Compound Molecular Weight Purity Physical State Reference
Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate 273.08 g/mol 95% Liquid
Ethyl 2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetate 212.18 g/mol N/A Solid
Ethyl 2-(4-bromophenyl)-2-oxoacetate 257.08 g/mol >97% Crystalline

Note: The liquid state of the target compound may facilitate solubility in organic solvents, advantageous for drug formulation .

Biological Activity

Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with bromine and fluorine atoms, which contributes to its distinct chemical reactivity and biological activity. The molecular formula for this compound is C11H10BrFO3C_11H_10BrFO_3.

This compound exhibits its biological effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its binding affinity and selectivity, influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, modulating their activity, which can lead to therapeutic effects in conditions such as cancer and infections.
  • Receptor Modulation: It may also interact with various receptors, altering signaling pathways that contribute to cellular responses.

Biological Activities

Recent studies have identified several biological activities associated with this compound:

  • Antimicrobial Activity: The compound demonstrates potential antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties: Research indicates that derivatives of this compound may inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Anti-inflammatory Effects: There is evidence suggesting that it may exhibit anti-inflammatory activity, potentially useful in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy:
    A study conducted on various derivatives of this compound revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
    CompoundMIC (µg/mL)Target Organism
    This compound32Staphylococcus aureus
    This compound64Escherichia coli
    This data suggests that the compound has the potential to be developed into a novel antimicrobial agent.
  • Anticancer Activity:
    In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were calculated as follows:
    Cell LineIC50 (µM)
    MCF-715
    A54920
    These findings indicate a promising anticancer profile for this compound.

Comparative Analysis

When compared to similar compounds, this compound shows distinct biological properties influenced by its halogen substituents:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-(3-chloro-2-fluorophenyl)-2-oxoacetateChlorine instead of bromineDifferent reactivity profile
Ethyl 2-(5-bromo-4-fluorophenyl)-2-oxoacetateDifferent position of bromineVariability in binding affinity
Ethyl 2-(4-bromophenyl)-2-oxoacetateLacks fluorineReduced interaction with certain biological targets

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via condensation reactions using α-ketoesters and halogenated anilines. For example, in analogous syntheses (e.g., ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate), ethyl 2-chloro-2-oxoacetate reacts with substituted anilines in dichloromethane (DCM) at 0°C, followed by room-temperature stirring. Triethylamine (TEA) is used as a base to neutralize HCl byproducts. Reaction optimization involves controlling stoichiometry (1:1 molar ratio), dropwise addition of reagents, and post-reaction purification via aqueous washes (e.g., 25% K₂CO₃) and drying over Na₂SO₄ .
  • Key Parameters : Temperature (0°C initiation to prevent side reactions), solvent polarity, and base selection (TEA vs. other amines).

Q. How is this compound characterized structurally and analytically?

  • Analytical Techniques :

  • LC-MS (APCI+) : Confirms molecular weight (e.g., [M+H]+ peaks matching calculated values) .
  • 1H/13C NMR : Assigns aromatic protons (e.g., splitting patterns for bromo/fluoro substituents) and ester carbonyl signals (~170 ppm) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1750 cm⁻¹) and C-Br/C-F vibrations .
    • Validation : Cross-referencing spectral data with structurally similar compounds (e.g., ethyl 2-(5-cyclopropyl-1-oxoindenyl)-2-oxoacetate) ensures accuracy .

Q. What are the common reactivity patterns of α-ketoester derivatives like this compound?

  • Reactions :

  • Oxidation/Reduction : The α-keto group can be oxidized to carboxylic acids (e.g., KMnO₄) or reduced to alcohols (NaBH₄) .
  • Nucleophilic Substitution : Bromine at the 3-position is susceptible to substitution with amines or thiols under basic conditions .
    • Applications : Intermediate in synthesizing heterocycles (e.g., oxadiazoles) via cyclization with hydrazines .

Advanced Research Questions

Q. How can synthetic yields be improved when scaling up production, and what factors contribute to yield variability?

  • Case Study : A synthesis of ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate achieved 78.6% yield via precise stoichiometry and controlled temperature. Yield discrepancies may arise from incomplete neutralization of HCl (requiring excess base) or solvent impurities .
  • Optimization Strategies :

  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate condensation.
  • Solvent Screening : Test polar aprotic solvents (e.g., THF) for better solubility of intermediates.
  • Purification : Use column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate high-purity product .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Troubleshooting :

  • Dynamic Effects : Fluorine’s electronegativity may deshield adjacent protons, altering splitting patterns. Compare with fluorinated analogs (e.g., 2-(3-fluorophenyl)-2-oxoacetic acid derivatives) .
  • Decoupling Experiments : Use 19F-1H heteronuclear correlation NMR to clarify coupling interactions .
    • Validation : Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What computational methods are suitable for predicting the biological activity or binding affinity of derivatives?

  • Approaches :

  • Docking Studies : Model interactions with target proteins (e.g., GABAA receptors) using software like AutoDock Vina. For example, tricyclic pyrazole carboxamides were evaluated as CB2 receptor ligands via molecular docking .
  • QSAR Modeling : Correlate substituent effects (e.g., bromine vs. chlorine) with activity using Hammett σ constants .
    • Validation : Compare computational predictions with in vitro assays (e.g., radioligand binding for receptor affinity) .

Data Contradiction and Mechanistic Analysis

Q. How do substituent positions (e.g., bromine at 3- vs. 4-position) influence reactivity and biological activity?

  • Comparative Analysis :

  • Electronic Effects : Bromine’s electron-withdrawing nature at the 3-position deactivates the ring, slowing electrophilic substitution compared to para-substituted analogs .
  • Biological Impact : Fluorine at the 2-position may enhance metabolic stability in drug candidates (e.g., HIV entry inhibitors) by reducing oxidative degradation .
    • Case Study : Ethyl 2-(4-chloro-2-phenoxybenzoyl)hydrazinyl-2-oxoacetate showed higher receptor binding than meta-substituted analogs, attributed to steric and electronic alignment .

Q. What mechanisms explain unexpected byproducts in the synthesis of this compound?

  • Common Issues :

  • Ester Hydrolysis : Trace moisture in DCM may hydrolyze the ethyl ester to carboxylic acid. Use molecular sieves or anhydrous conditions .
  • Di-Substitution : Excess halogenated aniline may lead to bis-adducts. Monitor reaction progress via TLC .
    • Mitigation : Optimize reaction time (e.g., 6 hours at RT) and use inert atmospheres (N₂/Ar) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate
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Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate

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